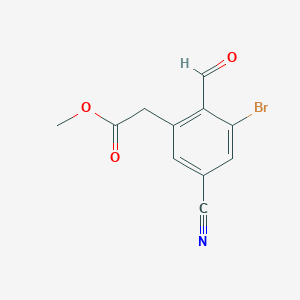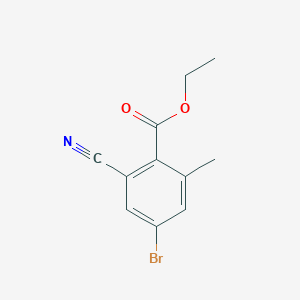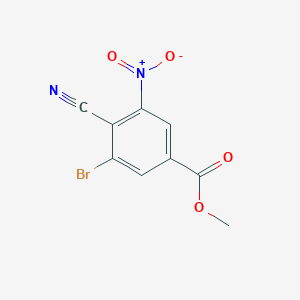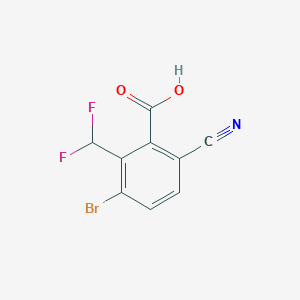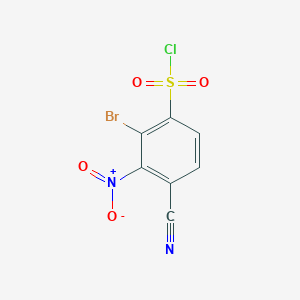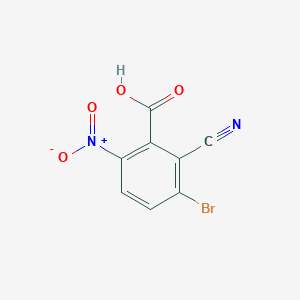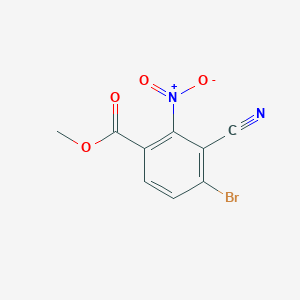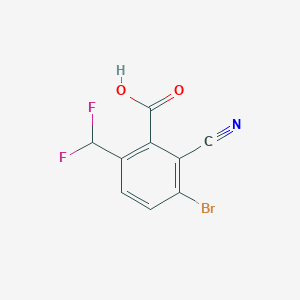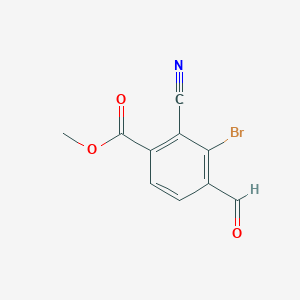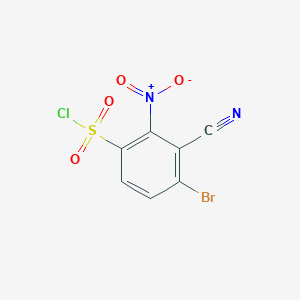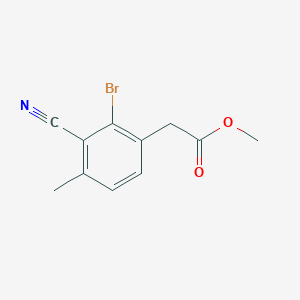
5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin
Overview
Description
5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin, also known as tetramesitylporphyrin, is a meso-substituted porphyrin . It has a molecular formula of C56H54N4 and a molecular weight of 783.1 g/mol .
Synthesis Analysis
A new methodology for porphyrin synthesis has been developed. This is a simple two-step protocol. The first step involves the condensation of pyrrole and aldehyde in an H2O–MeOH mixture using HCl. The obtained precipitate from the first step was dissolved in reagent-grade dimethylformamide (DMF) and refluxed for 1.5 h, followed by stirring overnight in the air at room temperature. Subsequent purification through column chromatography or crystallization resulted in the formation of pure porphyrins .Molecular Structure Analysis
The molecular structure of 5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin is complex, with a large number of atoms, which makes conformer generation challenging . The porphyrin ring is a completely planar structure .Chemical Reactions Analysis
The reaction of HO(-) with 5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphinatomanganese(III) chloride [(TMP)Mn(III)(Cl)] in ligating solvents (CH(3)CN, dimethyl sulfoxide, pyridine) results in the formation of (TMP)Mn(II), which in a slower reaction is converted to a product whose structure is suggested to be that of a porphyrin manganese(III) peroxo dimer .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin include a molecular weight of 783.1 g/mol and a molecular formula of C56H54N4 .Scientific Research Applications
Photodynamic Therapy (PDT)
TMP: is used in photodynamic therapy , a treatment that utilizes light-sensitive compounds to produce reactive oxygen species when exposed to specific wavelengths of light. These reactive species can destroy cancer cells, bacteria, and other pathogens. TMP’s ability to generate singlet oxygen upon light activation makes it a valuable agent in PDT for treating various cancers and microbial infections .
Sensing and Detection
Due to its strong fluorescence properties, TMP is employed as a sensor for detecting and quantifying different substances. It can be used to monitor oxygen levels in biological systems or detect metal ions in environmental samples. The fluorescence intensity of TMP changes in the presence of certain analytes, which allows for sensitive and selective detection methods .
Catalysis
TMP serves as a catalyst in organic reactions, such as oxidation and reduction processes. Its stable porphyrin core can facilitate electron transfer, making it useful in synthesizing complex organic compounds. TMP-based catalysts are being researched for their potential to improve the efficiency and selectivity of chemical reactions .
Solar Energy Conversion
In the field of solar energy, TMP is explored as a component of dye-sensitized solar cells (DSSCs). Its strong light absorption and good electron-transfer properties contribute to converting solar energy into electricity. TMP-based dyes can potentially increase the photovoltaic efficiency of solar cells .
Bioimaging
TMP is also utilized in bioimaging techniques due to its fluorescent properties. It can be conjugated with biomolecules to act as a probe for imaging specific cells or tissues. This application is particularly useful in medical diagnostics and research to visualize biological processes in real-time .
Material Science
In material science, TMP is incorporated into various materials to impart unique optical and electronic properties. It can be used in the development of light-emitting diodes (LEDs), organic transistors, and other electronic devices. TMP’s versatility makes it a valuable component in creating advanced materials with tailored functionalities .
properties
IUPAC Name |
5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21,23-dihydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H54N4/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10/h13-28,57,60H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIOUJDBIXSYJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H54N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin influence its ability to facilitate electron transfer reactions?
A1: Research suggests that 5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin, when complexed with a metal ion like manganese, can participate in electron transfer reactions. A study [] examined the interaction of a manganese(IV)-oxo complex of this porphyrin, (TMP)Mn(IV)(O), with various electron donors, including ferrocene derivatives. The researchers found that the rate constants of electron transfer from the ferrocene derivatives to (TMP)Mn(IV)(O) could be analyzed using the Marcus theory of electron transfer. This analysis allowed them to determine the reorganization energy associated with electron transfer by the (TMP)Mn(IV)(O) complex, a crucial parameter for understanding the efficiency of electron transfer processes.
Q2: Can you elaborate on the catalytic properties of metal complexes with 5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin, particularly focusing on hydride transfer reactions?
A2: A significant finding highlighted in research [] is the mechanism by which the manganese(IV)-oxo complex of 5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin, (TMP)Mn(IV)(O), facilitates hydride transfer from dihydronicotinamide adenine dinucleotide (NADH) analogs. The study revealed that instead of directly accepting the hydride, (TMP)Mn(IV)(O) undergoes disproportionation, forming and . Critically, it is the species that acts as the actual hydride acceptor in this reaction. This understanding of the mechanism provides valuable insights into the catalytic activity of this porphyrin complex in hydride transfer reactions, which are fundamental in many biological and chemical processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



